Product packaging for 1,1,1-trifluorohex-2-ene(Cat. No.:)

1,1,1-trifluorohex-2-ene

Cat. No.: B11719695
M. Wt: 138.13 g/mol
InChI Key: RDOOLLOGNZMZOZ-UHFFFAOYSA-N
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Description

1,1,1-Trifluorohex-2-ene is a fluorinated alkene of interest in organic synthesis and materials science research. Compounds featuring a terminal alkene moiety bonded to a trifluoromethyl group serve as versatile intermediates for constructing complex molecules. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the reactivity and stability of the alkene, making it a valuable building block for developing pharmaceuticals, agrochemicals, and functional materials . Researchers utilize such fluorinated alkenes in various reactions, including cyclization and cycloaddition processes, to access valuable fluorinated heterocyclic scaffolds . The incorporation of fluorine and fluoroalkyl groups is a critical strategy in medicinal chemistry and drug discovery, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for personal use. The buyer assumes all responsibility for confirming the compound's identity and purity and for complying with all applicable local, state, and federal regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9F3 B11719695 1,1,1-trifluorohex-2-ene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9F3

Molecular Weight

138.13 g/mol

IUPAC Name

1,1,1-trifluorohex-2-ene

InChI

InChI=1S/C6H9F3/c1-2-3-4-5-6(7,8)9/h4-5H,2-3H2,1H3

InChI Key

RDOOLLOGNZMZOZ-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC(F)(F)F

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1,1 Trifluorohex 2 Ene and Its Stereoisomers

Strategic Approaches to Fluorinated Alkene Synthesis: General Principles, Methodological Innovations, and Challenges

The introduction of fluorine into organic molecules presents a unique set of challenges and opportunities. numberanalytics.com The high reactivity of elemental fluorine and the strength of the carbon-fluorine bond necessitate specialized synthetic methods. rsc.orgnumberanalytics.com Historically, the field has evolved from using harsh fluorinating agents to developing more selective and milder catalytic methods. numberanalytics.com

General Principles and Methodological Innovations:

Several key strategies have emerged for the synthesis of fluorinated alkenes: numberanalytics.com

Dehydrofluorination: This method involves the elimination of hydrogen fluoride (B91410) (HF) from a fluorinated alkane. While straightforward, it often requires harsh reaction conditions. numberanalytics.com

Cross-coupling reactions: These reactions, often catalyzed by transition metals, allow for the selective formation of C-C bonds, coupling a fluorinated alkene with another organic moiety. numberanalytics.comnobelprize.org

Direct fluorination of alkenes: This approach is challenging due to the high reactivity of fluorine, but the development of specific fluorinating agents has made it more feasible. numberanalytics.com

Transformations of α-trifluoromethyl alkenes: These compounds serve as versatile building blocks that can undergo various transformations, including defluorination and difunctionalization, to yield a range of fluorinated products. rsc.org

Challenges in Fluorinated Alkene Synthesis:

Despite significant progress, several challenges persist:

Selectivity: Achieving high regio- and stereoselectivity in fluorination reactions can be difficult due to the potential for multiple reaction pathways. numberanalytics.com

Safety: Handling highly reactive and toxic fluorinating agents requires specialized equipment and protocols. numberanalytics.com

Cost: The synthesis of complex fluorinated molecules can be expensive due to the cost of starting materials and catalysts. numberanalytics.com

C-F Bond Activation: The high dissociation energy of the C-F bond makes its selective activation and functionalization a significant hurdle. rsc.orgsioc-journal.cn

Regioselective and Stereoselective Synthesis of 1,1,1-trifluorohex-2-ene (B3042214)

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of specific isomers of this compound. Various advanced synthetic methods have been developed to address this challenge.

C-F Bond Formation Strategies in the Construction of this compound Precursors

The construction of precursors containing the trifluoromethyl group is a critical first step. A common strategy involves the nucleophilic trifluoromethylation of carbonyl compounds using reagents like trifluoromethyltrimethylsilane (TMSCF3), often referred to as the Ruppert-Prakash reagent. wikipedia.org Another approach is the use of trifluoroacetic acid, an inexpensive and readily available source of the CF3 group, although its high oxidation potential presents challenges. zju.edu.cn The development of photoredox catalysis has enabled the use of trifluoroacetic acid under milder conditions. zju.edu.cn

Olefin Metathesis Reactions (e.g., Cross-Metathesis, Ring-Opening Metathesis) as a Pathway to this compound

Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. wikipedia.orgsigmaaldrich.comlibretexts.org In the context of this compound synthesis, cross-metathesis could potentially be employed by reacting a simpler trifluoromethyl-containing alkene with an appropriate olefin partner. The choice of catalyst, such as Grubbs or Schrock catalysts, is crucial for controlling the efficiency and stereoselectivity of the reaction. wikipedia.orglibretexts.org Recent advancements have focused on developing catalysts that can achieve high stereocontrol in the synthesis of trisubstituted alkenes. nih.gov

Table 1: Examples of Olefin Metathesis Reactions

Reaction TypeDescriptionCatalyst Examples
Cross-Metathesis (CM)Intermolecular reaction between two different alkenes. sigmaaldrich.comGrubbs Catalysts, Schrock Catalysts wikipedia.org
Ring-Closing Metathesis (RCM)Intramolecular reaction of a diene to form a cyclic alkene. sigmaaldrich.comharvard.eduGrubbs Catalysts harvard.edu
Ring-Opening Metathesis Polymerization (ROMP)Polymerization of cyclic alkenes.Grubbs Catalysts, Schrock Catalysts

Wittig-Type and Horner-Wadsworth-Emmons Olefination in the Context of this compound Synthesis

The Wittig reaction and its modification, the Horner-Wadsworth-Emmons (HWE) reaction, are classic methods for alkene synthesis from carbonyl compounds. organic-chemistry.orgwikipedia.org For the synthesis of this compound, a trifluoromethyl-containing ylide or phosphonate (B1237965) ester would be reacted with butanal. The HWE reaction, using a phosphonate-stabilized carbanion, is often preferred as it typically provides excellent E-selectivity and the phosphate (B84403) byproducts are easily removed. organic-chemistry.orgwikipedia.org

The general mechanism involves the deprotonation of the phosphonate to form a carbanion, which then undergoes nucleophilic addition to the aldehyde. wikipedia.org The resulting intermediate eliminates a phosphate salt to form the alkene.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira, Suzuki-Miyaura) for the Construction of the this compound Scaffold

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of C-C bonds. nobelprize.orgnih.govresearchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. nobelprize.orguwindsor.ca For this compound, a potential route could involve the coupling of a trifluoromethyl-substituted vinyl boronic ester with a butyl halide.

Heck Reaction: This reaction couples an unsaturated halide with an alkene. nobelprize.org A possible strategy could be the reaction of a trifluoromethyl-substituted vinyl halide with but-1-ene.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. researchgate.net While less direct for this specific target, it could be used to construct a precursor alkyne that is subsequently reduced to the alkene.

The general catalytic cycle for these reactions involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation (in the case of Suzuki-Miyaura) or migratory insertion (in the case of the Heck reaction), and finally reductive elimination to yield the product and regenerate the catalyst. nobelprize.org

Radical Fluorination and Related Methodologies for the Introduction of the Trifluoromethyl Group Adjacent to the Alkene in this compound

Radical trifluoromethylation has emerged as a powerful strategy for introducing the CF3 group. researchgate.net This can be achieved through various methods, including the use of trifluoromethyl radical precursors under photoredox catalysis. beilstein-journals.org For instance, the reaction of an appropriate hexene derivative with a CF3 radical source could lead to the formation of a trifluoromethylated intermediate. researchgate.netrsc.org Subsequent elimination or further functionalization could then yield the desired this compound.

A key challenge in radical reactions is controlling regioselectivity, especially in the difunctionalization of alkenes. researchgate.net However, recent advances have led to methods with improved control. researchgate.net For example, visible-light-induced photoredox catalysis can generate trifluoromethyl radicals from reagents like CF3I or Togni's reagent, which can then add to an alkene. beilstein-journals.orgorganic-chemistry.org

Dehydrohalogenation and Elimination Reactions for the Formation of the Alkene Moiety in this compound

The synthesis of the alkene functional group in this compound is frequently accomplished through dehydrohalogenation, a type of elimination reaction. This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbons of a suitable alkyl halide precursor.

The most common mechanism for this transformation is the bimolecular elimination (E2) reaction. nowgongcollege.edu.inyoutube.com This reaction is typically carried out by treating a 2-halo-1,1,1-trifluorohexane substrate with a strong base. The reaction proceeds in a single, concerted step where the base abstracts a proton from the C-3 carbon, leading to the simultaneous formation of the C=C double bond between C-2 and C-3, and the departure of the halide leaving group from C-2. youtube.com

For the E2 mechanism to proceed efficiently, a specific stereochemical arrangement is required: the hydrogen atom on C-3 and the halogen on C-2 must be in an anti-periplanar conformation. The choice of base and solvent plays a critical role in the reaction's success, influencing reaction rates and minimizing potential side reactions. While Saytzeff's rule typically dictates that the more substituted alkene will be the major product, in the case of a 2-halo-1,1,1-trifluorohexane, elimination can only produce this compound. However, the base strength and steric hindrance can still affect the E/Z selectivity of the resulting alkene.

Table 1: Reagents for Dehydrohalogenation of 2-Halo-1,1,1-trifluorohexane

BaseSolventTypical ConditionsExpected Outcome
Potassium hydroxide (B78521) (KOH)EthanolHeated under refluxStandard E2 elimination to form the alkene. nowgongcollege.edu.in
Sodium ethoxide (NaOEt)EthanolRoom temperature to refluxStrong, non-bulky base favoring elimination.
Potassium tert-butoxide (t-BuOK)tert-Butanol or THFRoom temperatureA bulky base that can influence the stereochemical outcome of the elimination.
1,8-Diazabicycloundec-7-ene (DBU)Tetrahydrofuran (THF) or AcetonitrileRoom temperatureA non-nucleophilic, sterically hindered base often used to promote clean E2 reactions.

Precursor Design, Accessibility, and Derivatization Strategies for Efficient this compound Synthesis

The efficient synthesis of this compound is critically dependent on the rational design and accessibility of its precursors. The choice of precursor is dictated by the selected synthetic methodology, whether it be a classical elimination reaction or a more advanced olefination protocol.

For syntheses involving dehydrohalogenation, the key precursor is a 2-halo-1,1,1-trifluorohexane. This intermediate is most commonly prepared from the corresponding alcohol, 1,1,1-trifluorohexan-2-ol (B6317244) . A primary route to this alcohol is the Grignard reaction, which involves the nucleophilic addition of a propylmagnesium halide (e.g., propylmagnesium bromide) to trifluoroacetaldehyde. researchgate.netorganic-chemistry.orgpressbooks.pub This method allows for the direct construction of the required carbon skeleton.

Once 1,1,1-trifluorohexan-2-ol is obtained, it can be converted into the desired 2-halo-1,1,1-trifluorohexane (where the halogen is typically chlorine or bromine) using standard halogenating agents. For instance, thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective reagents for converting secondary alcohols into the corresponding alkyl chlorides and bromides, respectively, typically via an Sₙ2 mechanism. chemistrysteps.com

For modern olefination methods, such as the Wittig or Julia-Kocienski reactions, the precursors are different. These reactions build the double bond by coupling a carbonyl compound with an organophosphorus or organosulfur reagent. In this context, the key precursors would be butanal and a C2-building block containing the trifluoromethyl group, such as a trifluoroethyl-substituted phosphonium (B103445) ylide or sulfone. researchgate.netlumenlearning.com

Table 2: Precursor Synthesis Strategies for this compound

Target PrecursorStarting MaterialsReagentsReaction Type
1,1,1-Trifluorohexan-2-olTrifluoroacetaldehyde + Propyl bromide1. Mg, Diethyl ether; 2. H₃O⁺ workupGrignard Reaction pressbooks.pub
2-Bromo-1,1,1-trifluorohexane1,1,1-Trifluorohexan-2-olPBr₃, PyridineAlcohol Halogenation (Sₙ2) chemistrysteps.com
2-Chloro-1,1,1-trifluorohexane1,1,1-Trifluorohexan-2-olSOCl₂, PyridineAlcohol Halogenation (Sₙ2) chemistrysteps.com
(2,2,2-Trifluoroethyl)triphenylphosphonium bromide1-Bromo-2,2,2-trifluoroethaneTriphenylphosphine (B44618) (PPh₃)Sₙ2 reaction for Wittig reagent preparation pressbooks.pub
2-[(2,2,2-Trifluoroethyl)sulfonyl]benzo[d]thiazole2,2,2-Trifluoroethanol1. 2-Mercaptobenzothiazole; 2. Oxidizing agent (e.g., m-CPBA)Sulfone synthesis for Julia-Kocienski olefination researchgate.net

Methodological Challenges and Advances in High-Yield and High-Purity Synthesis of this compound (e.g., control of E/Z isomerism)

A significant challenge in the synthesis of this compound, and trifluoromethyl-substituted alkenes in general, is the control of stereochemistry to produce specific E (entgegen) or Z (zusammen) isomers with high purity. While classical elimination reactions can provide access to the alkene, they often yield mixtures of stereoisomers that are difficult to separate. Modern synthetic methods have been developed to address this challenge, offering greater control over the stereochemical outcome.

Wittig Reaction: The Wittig reaction provides a powerful tool for forming the C=C bond by reacting an aldehyde (butanal) with a phosphorus ylide. thermofisher.cnmasterorganicchemistry.com The stereoselectivity of the Wittig reaction is highly dependent on the stability of the ylide. Non-stabilized ylides typically favor the Z-alkene, whereas stabilized ylides favor the E-alkene. The Schlosser modification of the Wittig reaction can be employed to enhance the formation of the E-alkene. wikipedia.org

Julia-Kocienski Olefination: This olefination is one of the most effective methods for the stereoselective synthesis of alkenes, particularly E-alkenes. researchgate.netresearchgate.net The reaction involves coupling an aldehyde (butanal) with a heteroaryl sulfone, such as 2-[(2,2,2-trifluoroethyl)sulfonyl]benzo[d]thiazole. researchgate.net The E/Z selectivity is strongly influenced by the substrate, the specific sulfone reagent used, the base (e.g., KHMDS, CsF), and the solvent. researchgate.netnih.gov While this method can provide good yields, achieving high stereoselectivity can be substrate-dependent. researchgate.net

Advanced Reduction Strategies: An emerging strategy for accessing E-fluoroalkenes with high selectivity involves the hydrodefluorination of a corresponding gem-difluoroalkene precursor. For example, the reduction of gem-difluoroalkenyl arenes with reagents like sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) has been shown to yield E-monofluoroalkenes with high isomeric purity (E/Z up to 98/2). acs.org This approach offers a pathway to stereochemically pure products that may be difficult to obtain through other means.

Table 3: Comparison of Synthetic Methods for this compound

MethodPrecursorsKey ReagentsAdvantagesChallenges & Stereoselectivity
Dehydrohalogenation (E2)2-Halo-1,1,1-trifluorohexaneStrong base (e.g., KOH, t-BuOK)Uses simple, accessible precursors.Often results in E/Z mixtures; poor stereocontrol.
Wittig ReactionButanal + Trifluoroethyl phosphonium ylidePPh₃, n-BuLiFixed double bond position. lumenlearning.comStereoselectivity depends on ylide stability; separation of triphenylphosphine oxide byproduct can be difficult. acs.org
Julia-Kocienski OlefinationButanal + Trifluoroethyl benzothiazolyl sulfoneKHMDS or CsFGenerally good yields and tolerance of functional groups; often favors E-isomer. researchgate.netresearchgate.netStereoselectivity is highly dependent on substrate and conditions, sometimes only moderate. researchgate.net
Reduction of gem-difluoroalkene1,1-Difluoro-1-hexene derivativeRed-AlCan provide excellent E-selectivity. acs.orgRequires synthesis of the gem-difluoroalkene precursor.

Elucidating the Reactivity and Mechanistic Pathways of 1,1,1 Trifluorohex 2 Ene

Fundamental Principles of Fluorinated Alkene Reactivity: The Pervasive Electronic and Steric Effects of the Trifluoromethyl Group

The reactivity of 1,1,1-trifluorohex-2-ene (B3042214) is fundamentally dictated by the presence of the trifluoromethyl (-CF₃) group. This group exerts strong electronic and steric effects that differentiate its behavior from that of non-fluorinated analogues. The high electronegativity of fluorine atoms leads to a powerful inductive electron-withdrawing effect (-I effect) from the -CF₃ group. This effect significantly reduces the electron density of the C=C double bond, rendering it less susceptible to attack by electrophiles compared to simple alkenes.

The diminished nucleophilicity of the double bond in this compound means that electrophilic additions generally require more forcing conditions or the use of highly reactive electrophiles. Conversely, the electron-deficient nature of the double bond, particularly at the carbon atom adjacent to the -CF₃ group, makes it more susceptible to nucleophilic attack.

Sterically, the trifluoromethyl group is larger than a hydrogen atom and can influence the regioselectivity and stereoselectivity of reactions by hindering the approach of reagents to one face or one end of the double bond.

Electrophilic Transformations Involving the Double Bond of this compound

Despite the deactivating effect of the -CF₃ group, this compound can undergo a variety of electrophilic addition reactions. The regioselectivity of these reactions is a key consideration and is often governed by the stability of the intermediate carbocation.

The addition of hydrogen halides (HX) to unsymmetrical alkenes typically follows Markovnikov's rule, which states that the proton adds to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. In the case of this compound, protonation of the double bond can lead to two possible carbocations.

Protonation at C-3 would place the positive charge at C-2, adjacent to the electron-withdrawing -CF₃ group. This carbocation would be significantly destabilized by the inductive effect of the fluorine atoms. In contrast, protonation at C-2 would place the positive charge at C-3. While this is a secondary carbocation, it is further away from the destabilizing -CF₃ group. Therefore, the C-3 carbocation is expected to be the more stable intermediate, leading to an anti-Markovnikov addition product where the hydrogen atom adds to the carbon bearing the trifluoromethyl group.

Table 1: Predicted Regioselectivity of Hydrogen Halide Addition to this compound

ReactantMajor ProductRegioselectivity
HCl3-chloro-1,1,1-trifluorohexaneAnti-Markovnikov
HBr3-bromo-1,1,1-trifluorohexaneAnti-Markovnikov
HI3-iodo-1,1,1-trifluorohexaneAnti-Markovnikov

It is important to note that reactions proceeding through a free-radical mechanism, such as the addition of HBr in the presence of peroxides, would also be expected to yield the anti-Markovnikov product due to the formation of the more stable radical intermediate.

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. In the case of this compound, the boron atom of borane (BH₃) will add to the less sterically hindered and more electron-rich carbon atom, which is C-3. Subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group, yielding 1,1,1-trifluorohexan-3-ol.

Reaction Scheme: Hydroboration-Oxidation of this compound

CF₃-CH=CH-CH₂-CH₂-CH₃ + BH₃ → Intermediate Alkylborane

Intermediate Alkylborane + H₂O₂, NaOH → CF₃-CH₂-CH(OH)-CH₂-CH₂-CH₃

Hydrofunctionalization reactions, such as hydrosilylation and hydrostannylation, are also expected to exhibit regioselectivity influenced by the electronic and steric effects of the -CF₃ group. Generally, the silyl or stannyl group will add to the less hindered C-3 position.

Epoxidation of this compound can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The electron-deficient nature of the double bond may necessitate more reactive epoxidizing agents or harsher reaction conditions. The stereochemistry of the resulting epoxide will depend on the geometry of the starting alkene (E or Z isomer).

Dihydroxylation can be accomplished using reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄). These reactions typically proceed via a syn-addition mechanism. For example, reaction with OsO₄ followed by a reductive workup would yield 1,1,1-trifluorohexane-2,3-diol, with the two hydroxyl groups on the same side of the original double bond. Asymmetric dihydroxylation methods, such as the Sharpless dihydroxylation, could be employed to achieve enantioselective synthesis of the diol.

The addition of halogens (e.g., Br₂, Cl₂) to this compound proceeds through a halonium ion intermediate. The reaction is expected to be slower than with non-fluorinated alkenes due to the deactivating effect of the -CF₃ group. The addition is typically anti, resulting in the formation of a vicinal dihalide. For example, the bromination of this compound would yield 2,3-dibromo-1,1,1-trifluorohexane.

Nucleophilic Additions to this compound: The Activating Role of the Trifluoromethyl Group

The strong electron-withdrawing nature of the trifluoromethyl group makes the double bond in this compound susceptible to nucleophilic attack, a mode of reactivity not typically observed in simple alkenes. This is a form of conjugate or Michael addition. Nucleophiles will preferentially attack the C-2 position, which is directly attached to the -CF₃ group and is therefore the most electrophilic carbon of the double bond.

Table 2: Predicted Products of Nucleophilic Addition to this compound

NucleophileReagent ExamplePredicted Product
AlkoxideSodium methoxide (NaOCH₃)2-methoxy-1,1,1-trifluorohexane
ThiolateSodium thiophenoxide (NaSPh)2-(phenylthio)-1,1,1-trifluorohexane
AmineDiethylamine (Et₂NH)2-(diethylamino)-1,1,1-trifluorohexane
EnolateDiethyl malonate anionDiethyl 2-(1,1,1-trifluorohex-2-yl)malonate

The initial addition of the nucleophile to C-2 generates a carbanion at C-3. This carbanion is then protonated by a suitable proton source, such as the solvent or a mild acid added during workup, to give the final product. The ability of the -CF₃ group to activate the double bond towards nucleophilic attack is a powerful tool in synthetic organic chemistry for the construction of complex fluorinated molecules.

Organometallic Reagent Additions and Conjugate Pathways to the Fluoroalkene

The reaction of this compound with organometallic reagents is characterized by a competition between direct (1,2-) addition to the double bond and conjugate (1,4-) addition. The regiochemical outcome is largely dictated by the nature of the nucleophile, a principle explained by Hard-Soft Acid-Base (HSAB) theory. rug.nl

Hard Nucleophiles : Reagents like organolithium and Grignard reagents are considered "hard" nucleophiles. rug.nlstackexchange.com They tend to react under kinetic control, favoring rapid, irreversible attack at the most electron-deficient center. libretexts.orglibretexts.orglibretexts.org In the case of α,β-unsaturated systems, this often leads to 1,2-addition. For this compound, this would involve attack at the C2 position.

Soft Nucleophiles : Organocuprates, such as those derived from Gilman reagents (lithium dialkylcuprates), are classified as "soft" nucleophiles. libretexts.org These reagents favor thermodynamically controlled 1,4-addition, also known as conjugate or Michael addition. rug.nlyoutube.com The attack occurs at the β-carbon (C3), leading to the formation of an enolate intermediate which is subsequently protonated. The strong electron-withdrawing nature of the CF3 group makes the C3 position particularly electrophilic and thus highly susceptible to this mode of attack.

The general mechanism for conjugate addition involves the nucleophilic attack on the carbon β to the CF3 group, followed by proton transfer and tautomerization to yield the final product. libretexts.orglibretexts.org

Table 1: Regioselectivity of Organometallic Additions

Reagent Type Nucleophile "Hardness" Predominant Pathway Product Type
Organolithium (RLi) Hard 1,2-Addition Allylic substitution product
Grignard (RMgX) Hard 1,2-Addition Allylic substitution product

Nucleophilic Attack and Subsequent Cyclization Strategies to Form Ring Systems from this compound

Intramolecular nucleophilic attack on the activated double bond of this compound provides a powerful strategy for the synthesis of fluorinated cyclic compounds. If the molecule is functionalized with a tethered nucleophile, a cyclization reaction can be initiated.

The mechanism generally involves the attack of an internal nucleophile (e.g., an alcohol, amine, or thiol) on the electrophilic C3 position of the fluoroalkene. This process can lead to various ring sizes, although five- and six-membered rings are most common. Research on similar gem-difluoroalkenes has shown that even disfavored processes like the 5-endo-trig cyclization can be achieved due to the unique electronic influence of the fluorine atoms. researchgate.net The vinylic fluorines play a crucial role in enabling these "anti-Baldwin" cyclizations. researchgate.net For this compound, a similar effect is anticipated, where the CF3 group activates the alkene for intramolecular nucleophilic attack, facilitating the formation of fluorinated carbocyclic and heterocyclic systems. researchgate.net

Table 2: Hypothetical Cyclization Reactions

Starting Material Precursor Nucleophile Ring System Formed
6-hydroxy-1,1,1-trifluorohex-2-ene -OH Tetrahydrofuran derivative
6-amino-1,1,1-trifluorohex-2-ene -NH2 Pyrrolidine derivative

Michael Additions and Related Conjugate Reactions with Heteronucleophiles

The Michael addition, a specific type of conjugate addition, is highly effective with this compound due to the pronounced electrophilicity of its C3 position. Weakly basic heteronucleophiles, such as amines, alcohols, and thiols, readily add in a 1,4-fashion. libretexts.org This reaction is typically reversible when using weak bases, placing it under thermodynamic control, which favors the more stable 1,4-adduct. libretexts.orglibretexts.org

The reaction proceeds via nucleophilic attack at C3, forming a resonance-stabilized carbanion intermediate. Subsequent protonation yields the final saturated product with the heteronucleophile attached to the C3 position. This method is a cornerstone for synthesizing β-functionalized trifluoromethyl compounds.

Cycloaddition Reactions with this compound as a Dienophile or Diene Component

Cycloaddition reactions are powerful tools for constructing cyclic systems with high stereocontrol. escholarship.org The electronic nature of this compound makes it an excellent participant in these transformations, primarily acting as the 2π-electron component (dienophile).

Diels-Alder Reactions: Stereoselectivity, Regioselectivity, and Reactivity Profiles of this compound

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com The trifluoromethyl group acts as a strong electron-withdrawing group, significantly activating this compound as a dienophile and enhancing its reactivity towards electron-rich dienes. masterorganicchemistry.comyoutube.com

Reactivity : The reaction rate is accelerated by the electronic disparity between an electron-rich diene and the electron-poor dienophile, this compound.

Regioselectivity : When an unsymmetrical diene reacts with this compound, two constitutional isomers, the "ortho" (1,2) and "para" (1,4) products, are generally favored over the "meta" (1,3) product. masterorganicchemistry.com This selectivity is governed by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile), where the atoms with the largest orbital coefficients preferentially align. libretexts.orgresearchgate.net

Stereoselectivity : The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. youtube.com Furthermore, the reaction typically favors the endo product over the exo product. This preference is attributed to "secondary orbital overlap," an additional bonding interaction in the endo transition state between the p-orbitals of the electron-withdrawing group (CF3) and the developing π-system of the diene. libretexts.org

Table 3: Predicted Outcomes in a Diels-Alder Reaction with 2-Methyl-1,3-butadiene

Feature Description Predicted Outcome
Diene 2-Methyl-1,3-butadiene Electron-rich
Dienophile This compound Electron-poor
Regioselectivity Alignment of substituents "Para" (1,4-adduct) favored

| Stereoselectivity | Transition state geometry | Endo product favored |

[2+1], [2+2], and [3+2] Cycloadditions (e.g., with Carbenes, Ketenes, Nitrile Oxides)

Beyond the Diels-Alder reaction, this compound is a viable substrate for other cycloadditions to form various ring sizes.

[2+2] Cycloadditions : The reaction of two alkene components to form a cyclobutane ring is a [2+2] cycloaddition. fiveable.me These reactions are typically forbidden under thermal conditions due to orbital symmetry constraints but are allowed under photochemical conditions. fiveable.melibretexts.org

[3+2] Cycloadditions : Also known as 1,3-dipolar cycloadditions, these reactions involve a 3-atom, 4-electron component (like a nitrile oxide) reacting with the 2π-electron system of this compound. This process is a common method for synthesizing five-membered heterocyclic rings, such as isoxazolines. fiveable.me

[2+1] Cycloadditions : This type of reaction involves the addition of a carbene or carbene-like species across the double bond to form a cyclopropane ring. The trifluoromethyl group would influence the stability of any potential intermediates and the stereochemical outcome of the addition.

Photochemical Cycloadditions and Their Mechanistic Investigations

Photochemical cycloadditions provide access to products that are often unattainable through thermal pathways. nih.gov The most relevant photochemical reaction for this compound is the [2+2] cycloaddition.

The mechanism involves the absorption of light by one of the alkene molecules, promoting an electron from its highest occupied molecular orbital (HOMO) to its lowest unoccupied molecular orbital (LUMO). youtube.com This excited state molecule has different orbital symmetry than the ground state, which allows for a suprafacial-suprafacial overlap with a ground-state alkene molecule, leading to the formation of a cyclobutane ring. libretexts.org These reactions are valuable for constructing strained four-membered rings. libretexts.orgnih.gov The presence of the CF3 group can influence the efficiency and selectivity of the photocycloaddition.

Radical Processes Involving this compound: Polymerization and Functionalization

Radical reactions offer a powerful toolkit for the functionalization and polymerization of alkenes. The presence of the electron-withdrawing trifluoromethyl group in this compound significantly influences its reactivity towards radical species.

The addition of radical species across the double bond of trifluoromethylated alkenes is a cornerstone for their functionalization. The trifluoromethyl group directs the regioselectivity of the addition, typically leading to the formation of a more stable radical intermediate. For instance, the addition of a trifluoromethyl radical (•CF3) to an alkene proceeds rapidly to generate a transient alkyl radical, which can then be trapped by other species to form bifunctionalized products.

Recent methodologies have enabled the efficient difunctionalization of alkenes under mild conditions. For example, a base-induced reaction of aryl diazonium salts with CF3SO2Na can generate trifluoromethyl radicals that add to alkenes, with subsequent trapping by a diazene radical to yield azofluoromethylation products. acs.org This metal-free approach demonstrates high functional group compatibility. acs.org Similarly, photoredox catalysis has been employed for the 1,2-difunctionalization of alkenes using N-chloro S-fluoroalkyl sulfoximines, proceeding through an atom-transfer radical addition (ATRA) mechanism. wikipedia.org

Controlled radical polymerization (CRP) techniques are essential for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. tcichemicals.com While specific studies on the CRP of this compound are not extensively documented, the behavior of analogous fluorinated monomers provides significant insight.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile CRP method applicable to a wide range of monomers. nih.gov The success of RAFT polymerization hinges on the selection of a suitable chain transfer agent (CTA), which mediates the process to achieve controlled characteristics. nih.gov Fluorinated monomers, including fluorinated acrylates and styrenes, have been successfully polymerized using RAFT to create functional fluoropolymers. acs.org For a monomer like this compound, a CTA would need to be carefully selected to manage the reactivity of the propagating radical, which is influenced by the trifluoromethyl group.

Atom Transfer Radical Polymerization (ATRP) is another robust CRP technique. chinesechemsoc.org However, ATRP of fluoroalkenes has been challenging, potentially due to the strength of the carbon-halogen bonds involved in the initiation and propagation steps. chinesechemsoc.org While ATRP of acrylates with fluorinated groups has been successful, its application directly to fluoroalkenes like this compound may require specialized catalytic systems. chinesechemsoc.org

The table below summarizes the key features of these CRP techniques relevant to the polymerization of fluorinated monomers.

CRP TechniqueKey FeaturesApplicability to Fluorinated MonomersPotential for this compound
RAFT PolymerizationVersatile for many monomers; requires a suitable Chain Transfer Agent (CTA). nih.govSuccessfully used for fluorinated acrylates and styrenes. acs.orgFeasible with careful selection of a CTA to control the electron-deficient monomer.
ATRPRobust for various vinyl, styrenic, and acrylic monomers. chinesechemsoc.orgChallenging for fluoroalkenes due to strong C-F bond energetics. chinesechemsoc.orgWould likely require development of novel catalyst systems to overcome high C-F bond strength.

Catalytic Transformations of this compound: Homogeneous and Heterogeneous Systems

Catalysis provides efficient and selective routes to transform the alkene moiety of this compound, enabling the synthesis of a wide array of valuable compounds.

Transition metals are powerful catalysts for forming new carbon-carbon and carbon-heteroatom bonds at the alkene. The electron-deficient nature of this compound makes it a good substrate for certain catalytic cycles.

Cross-coupling reactions , such as the Suzuki-Miyaura coupling, are fundamental transformations. acs.org Palladium-catalyzed cross-coupling of organotrifluoroborates with trifluoromethyl-substituted vinyl partners has been demonstrated as a viable strategy for creating complex molecules. nih.gov For this compound, this could involve converting it into a vinylboron species for coupling with aryl or alkyl halides, or conversely, coupling a vinyl halide derivative of the compound with various boronic acids. acs.orgnih.gov

Hydroformylation is an industrial process that introduces a formyl group (-CHO) and a hydrogen atom across a double bond, typically using rhodium or cobalt catalysts. wikipedia.org This reaction converts alkenes into aldehydes, which are versatile synthetic intermediates. wikipedia.org While the presence of the trifluoromethyl group can influence the electronic properties of the alkene and thus the regioselectivity of the hydroformylation, rhodium-catalyzed systems, often modified with phosphine ligands, are known to be effective for the hydroformylation of various functionalized alkenes. researchgate.netnih.gov

The following table presents examples of transition metal-catalyzed reactions applicable to trifluoromethyl alkenes.

Reaction TypeCatalyst System (Example)DescriptionPotential Product from this compound
Suzuki-Miyaura Cross-CouplingPd(OAc)2 / Ligand (e.g., RuPhos, PPh3) nih.govForms a C-C bond between the alkene and an organoboron reagent. acs.orgAryl- or vinyl-substituted trifluorohexene derivatives.
HydroformylationRhodium complex with phosphine ligands nih.govAdds a formyl (-CHO) and hydrogen atom across the double bond. wikipedia.org2-(Trifluoromethyl)heptanal or 3-(Trifluoromethyl)heptanal.
Nickel-Catalyzed HydroalkylationNickel catalyst rsc.orgReacts α-trifluoromethyl alkenes with halogenated hydrocarbons to form 1,1,1-trifluoropropane derivatives. rsc.orgFunctionalized 1,1,1-trifluoroalkanes.

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions, providing a powerful alternative to metal-based catalysts. rsc.org The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor for asymmetric conjugate additions.

Chiral amines and thioureas are common classes of organocatalysts that can activate both the electrophile and the nucleophile through hydrogen bonding and the formation of transient iminium or enamine intermediates. rsc.org For this compound, this approach could enable the enantioselective addition of various nucleophiles (e.g., malonates, nitroalkanes, thiols) to the double bond, creating chiral centers with high stereocontrol. researchgate.net Such transformations are highly valuable for the synthesis of chiral building blocks for the pharmaceutical industry. nih.govresearchgate.net

Transformation of the Trifluoromethyl Group within the this compound Scaffold (e.g., defluorination, nucleophilic displacement)

While the trifluoromethyl group is known for its stability, its C-F bonds can be selectively transformed under specific reaction conditions, providing access to other valuable fluorine-containing motifs like difluoroalkenes. rsc.org The high dissociation energy of the C-F bond makes these transformations challenging, often requiring transition metal catalysis or potent reagents. rsc.org

Selective activation of a single C-F bond is difficult, as the cleavage of one bond can activate the remaining ones. rsc.org However, recent advances have shown that transition metals like nickel and copper can catalyze the defluorinative functionalization of α-trifluoromethyl alkenes. rsc.org For example, nickel-catalyzed cross-coupling reactions can cleave a C-F bond and form a new C-C bond, converting the trifluoromethyl group into a gem-difluoroalkene moiety. rsc.org These gem-difluoroalkenes are important as they can serve as mimics of carbonyl groups. researchgate.net

Nucleophilic substitution can also occur, often through an SN2' mechanism, where a nucleophile attacks the double bond, inducing the displacement of a fluoride (B91410) ion from the trifluoromethyl group. rsc.org This pathway allows for the introduction of various functional groups in place of fluorine. These transformations significantly expand the synthetic utility of this compound beyond reactions at the alkene, allowing for the strategic modification of the fluorinated moiety itself.

Advanced Spectroscopic and Chromatographic Methodologies for Structural and Purity Assessment of 1,1,1 Trifluorohex 2 Ene

Application of Multinuclear Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation of 1,1,1-trifluorohex-2-ene (B3042214)

Nuclear Magnetic Resonance spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, a multi-pronged NMR approach utilizing ¹H, ¹⁹F, and ¹³C nuclei, along with two-dimensional (2D) techniques, is essential for unambiguous structural assignment.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the proton signals for the olefinic hydrogens and the adjacent alkyl chain are of particular interest. Based on data from analogous compounds like (E)-1,1,1-trifluoroundec-3-ene, the expected chemical shifts (δ) for the protons of the E-isomer of this compound in a solvent like CDCl₃ would be in characteristic regions. chemfish.co.jp

The vinylic proton H-2, which is adjacent to the trifluoromethyl group, would appear as a doublet of quartets due to coupling with the vicinal vinylic proton H-3 and long-range coupling with the three fluorine atoms of the CF₃ group. The other vinylic proton, H-3, would likely present as a doublet of triplets or a more complex multiplet due to coupling with H-2 and the adjacent methylene (B1212753) (CH₂) group of the propyl chain. The protons of the alkyl chain (H-4, H-5, and H-6) would resonate further upfield, with their splitting patterns revealing their connectivity. For instance, the H-4 methylene protons would be split by the adjacent vinylic proton H-3 and the H-5 methylene protons.

Table 1: Predicted ¹H NMR Spectroscopic Data for (E)-1,1,1-trifluorohex-2-ene (Data predicted based on (E)-1,1,1-trifluoroundec-3-ene in CDCl₃) chemfish.co.jp

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-25.33-5.40m
H-35.65-5.73m
H-42.02-2.07m
H-51.28-1.39m
H-6~0.9t

Note: t = triplet, m = multiplet. Actual coupling constants would need to be determined from an experimental spectrum.

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. hmdb.ca For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl (CF₃) group. The chemical shift of this group typically appears in the range of -60 to -70 ppm relative to a standard like CFCl₃. hmdb.cachem-edata.com This signal would likely appear as a triplet due to coupling with the two protons on the adjacent carbon of the double bond (H-2). chemfish.co.jp Further coupling to H-3 might also be observed.

Table 2: Predicted ¹⁹F NMR Spectroscopic Data for (E)-1,1,1-trifluorohex-2-ene (Data predicted based on (E)-1,1,1-trifluoroundec-3-ene in CDCl₃) chemfish.co.jp

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
CF~ -67.0t~ 9.4

Note: t = triplet.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. The carbon of the trifluoromethyl group (C-1) will appear as a quartet due to coupling with the three attached fluorine atoms. The olefinic carbons (C-2 and C-3) will resonate in the typical alkene region (around 100-150 ppm), with their signals potentially showing coupling to fluorine atoms. The aliphatic carbons of the propyl chain (C-4, C-5, and C-6) will appear at higher field (lower ppm values).

Table 3: Predicted ¹³C NMR Spectroscopic Data for (E)-1,1,1-trifluorohex-2-ene (Data predicted based on (E)-1,1,1-trifluoroundec-3-ene in CDCl₃) chemfish.co.jp

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C-1 (CF₃)~ 126.3q
C-2~ 117.7q
C-3~ 138.7s
C-4~ 32.7s
C-5~ 22.8s
C-6~ 14.2s

Note: q = quartet, s = singlet.

While 1D NMR spectra provide essential information, 2D NMR techniques are often necessary for complete and unambiguous structural assignment.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between H-2 and H-3, H-3 and H-4, H-4 and H-5, and H-5 and H-6, thus confirming the sequence of protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. rsc.org This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. rsc.org This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton by observing long-range couplings, such as from the H-4 protons to the C-2 and C-3 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the stereochemistry of the double bond by detecting protons that are close in space. For this compound, a NOESY experiment could differentiate between the E and Z isomers by observing the spatial proximity between the vinylic protons and the protons of the adjacent alkyl chain.

Infrared (IR) Spectroscopy for Vibrational Fingerprinting and Functional Group Identification in this compound

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful tool for identifying the functional groups present. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include:

C-F Stretching : Strong absorption bands are expected in the region of 1100-1300 cm⁻¹ due to the stretching vibrations of the C-F bonds in the trifluoromethyl group.

C=C Stretching : A medium to weak absorption band in the region of 1640-1680 cm⁻¹ is characteristic of the carbon-carbon double bond stretch. researchgate.net

=C-H Stretching : This absorption for the vinylic C-H bonds is expected to appear just above 3000 cm⁻¹. researchgate.net

C-H Stretching : Absorptions corresponding to the sp³-hybridized C-H bonds of the propyl group will be observed in the 2850-2960 cm⁻¹ region. researchgate.net

Table 4: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-FStretching1100-1300Strong
C=CStretching1640-1680Medium to Weak
=C-HStretching3020-3100Medium
-C-H (sp³)Stretching2850-2960Medium

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis of this compound and its Derivatives

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

For this compound (C₆H₉F₃), the molecular weight is approximately 138.13 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 138. The fragmentation of the molecular ion would lead to a series of smaller, characteristic fragment ions. Common fragmentation pathways for alkenes include cleavage of the bonds adjacent to the double bond (allylic cleavage).

Plausible fragmentation patterns could include:

Loss of a methyl group ([M-15]⁺) from the end of the alkyl chain.

Loss of an ethyl group ([M-29]⁺), representing cleavage of the C4-C5 bond, which would be a significant peak.

Loss of a propyl group ([M-43]⁺).

Loss of a trifluoromethyl radical ([M-69]⁺), leading to a C₅H₉⁺ fragment at m/z 69.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming its elemental composition.

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

m/zPossible Fragment Ion
138[C₆H₉F₃]⁺ (Molecular Ion)
109[M - C₂H₅]⁺
69[M - CF₃]⁺

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. alevelchemistry.co.uk Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of an exact mass. msu.edubioanalysis-zone.com This high level of precision enables the differentiation between molecules that may share the same integer mass but have different elemental formulas. alevelchemistry.co.uk

For this compound (C₆H₉F₃), the theoretical exact mass of its molecular ion [M]⁺• can be calculated with high accuracy. An experimental HRMS analysis, typically using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) to minimize fragmentation, would be expected to yield an observed mass that closely matches the theoretical value, usually within a few parts per million (ppm). bioanalysis-zone.com This correlation provides strong evidence for the assigned elemental composition, a critical first step in structural elucidation.

Table 1: Illustrative HRMS Data for this compound

Parameter Value
Elemental Formula C₆H₉F₃
Ion Type [M+H]⁺
Calculated Exact Mass 139.0734
Hypothetical Observed Mass 139.0731
Mass Difference (mDa) 0.3

| Error (ppm) | 2.16 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation through Controlled Fragmentation

Tandem Mass Spectrometry, also known as MS/MS, offers deeper structural insights by inducing and analyzing the fragmentation of a pre-selected ion. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the molecular ion of this compound ([M]⁺• or a protonated molecule [M+H]⁺) is isolated in the first stage of the mass spectrometer. wikipedia.org This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. nationalmaglab.org The resulting product ions are analyzed in the second stage of the mass spectrometer, generating a fragmentation pattern that serves as a structural fingerprint. uni-saarland.de

The fragmentation of this compound would be expected to occur at the weaker bonds of the molecule. The robust C-F bonds would likely remain intact, while cleavage of the C-C bonds in the hexene chain would be anticipated. The resulting fragmentation pattern allows for the reconstruction of the molecule's connectivity, confirming the positions of the trifluoromethyl group, the double bond, and the alkyl chain.

Table 2: Plausible MS/MS Fragmentation Pathways for the [M+H]⁺ Ion of this compound

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
139.0734 124.0500 CH₃ [C₅H₆F₃]⁺
139.0734 110.0343 C₂H₅ [C₄H₄F₃]⁺

Chromatographic Techniques for Separation, Isolation, and Purity Determination of this compound

Chromatography is a fundamental separation technique used to isolate individual components from a mixture. etamu.edu For a compound like this compound, which may be synthesized along with isomers or other impurities, chromatography is essential for both purification and purity assessment. nist.gov

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Mixtures and Impurity Profiling

Given its expected volatility, this compound is an ideal candidate for analysis by Gas Chromatography (GC). etamu.edu In GC, the sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. etamu.edu Separation is achieved based on the differential partitioning of components between the two phases, which is influenced by factors such as boiling point and polarity. etamu.edu The time it takes for a compound to travel through the column is known as its retention time, a characteristic value under specific analytical conditions.

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification. nist.gov As each component elutes from the GC column, it is immediately ionized and analyzed by the MS, providing a mass spectrum that can be used to identify the compound and any co-eluting impurities. nist.gov This is particularly useful for creating an impurity profile of a synthetic batch, identifying by-products, or detecting residual starting materials.

Table 3: Hypothetical GC-MS Data for the Analysis of a this compound Sample

Retention Time (min) Detected m/z (Scan Mode) Identification
5.8 138, 123, 109 (Z)-1,1,1-trifluorohex-2-ene
6.2 138, 123, 109 (E)-1,1,1-trifluorohex-2-ene

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives and Isomer Separation (e.g., chiral HPLC)

While GC is well-suited for the direct analysis of this compound, High-Performance Liquid Chromatography (HPLC) offers complementary capabilities, especially for the separation of isomers or the analysis of non-volatile derivatives. libretexts.orghilarispublisher.com HPLC utilizes a liquid mobile phase to pass a sample through a column packed with a solid stationary phase. hilarispublisher.com

A key application of HPLC for this compound would be the separation of its geometric isomers, (E)- and (Z)-1,1,1-trifluorohex-2-ene. These isomers possess the same connectivity but differ in the spatial arrangement of substituents around the double bond, leading to subtle differences in polarity and shape that can be exploited for chromatographic separation, often using a normal-phase or reversed-phase column. pensoft.net

Furthermore, if this compound were to be used as a synthon to create a chiral molecule (e.g., through an asymmetric reaction), chiral HPLC would be essential for separating the resulting enantiomers. csfarmacie.czphenomenex.com This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. csfarmacie.czresearchgate.net

Table 4: Illustrative HPLC Separation of (E)- and (Z)-Isomers of a Derivatized this compound

Isomer Hypothetical Retention Time (min) on C18 Column
(Z)-Derivative 12.4

X-ray Diffraction Analysis of Crystalline Derivatives or Co-crystals of this compound for Definitive Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. mdpi.com This technique provides definitive information on bond lengths, bond angles, and stereochemistry. mdpi.com Since this compound is expected to be a liquid or gas under ambient conditions, direct XRD analysis is not feasible.

To overcome this limitation, a suitable crystalline derivative must be prepared. This could be achieved by reacting this compound with a reagent to form a stable, solid product, or by forming a co-crystal with another molecule that promotes crystallization. Once a high-quality single crystal of the derivative is obtained, XRD analysis can be performed. The resulting structural data would unambiguously confirm the connectivity and, crucially, the geometry of the double bond (E or Z) within the derivative, providing incontrovertible proof of the parent molecule's structure.

Table 5: Hypothetical Single-Crystal X-ray Diffraction Data for a Crystalline Derivative of this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.1 Å, b = 8.5 Å, c = 15.3 Å, β = 95.5°
**Volume (ų) ** 1304.5
Molecules per Unit Cell (Z) 4

Computational and Theoretical Insights into 1,1,1 Trifluorohex 2 Ene

Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (FMO) Analysis, and Electrostatic Potential Maps of 1,1,1-trifluorohex-2-ene (B3042214)

Quantum chemical calculations are fundamental to understanding the electronic nature of this compound. The molecule's electronic structure is heavily influenced by the interplay between the electron-withdrawing trifluoromethyl (-CF3) group and the electron-donating propyl group attached to the carbon-carbon double bond. The three highly electronegative fluorine atoms pull electron density away from the double bond, a key feature that dictates its reactivity.

Frontier Molecular Orbital (FMO) Analysis FMO theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. libretexts.orgyoutube.com The energy and localization of these orbitals can predict how a molecule will interact with other reagents.

For this compound, the HOMO is expected to be primarily localized on the π-system of the C=C double bond. The LUMO, conversely, would be significantly lowered in energy and have a large coefficient on the carbon atom (C2) adjacent to the trifluoromethyl group. This low-energy LUMO makes the molecule a good electron acceptor at this position. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Hypothetical FMO Data for this compound

OrbitalCalculated Energy (eV)Primary Localization
HOMO-9.8C=C π-bond
LUMO-0.5C2-C1 σ-antibonding, C=C π-antibonding
HOMO-LUMO Gap9.3-

Electrostatic Potential Maps (EPMs) An electrostatic potential map illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is created by mapping the electrostatic potential onto the molecule's electron density surface. libretexts.orgreadthedocs.io Regions of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. libretexts.org

In this compound, the EPM would show a significant region of negative electrostatic potential around the highly electronegative fluorine atoms of the -CF3 group. Conversely, the carbon atom C2, directly attached to the -CF3 group, would exhibit a pronounced positive potential, marking it as the primary site for nucleophilic attack. The remainder of the alkyl chain would show a relatively neutral (green) potential.

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Energy Barriers Involving this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. mdpi.comnih.gov It allows for the calculation of the geometries and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. osti.gov By mapping out the entire energy profile of a reaction, DFT can reveal the step-by-step pathway, identify the rate-determining step (the one with the highest energy barrier), and explain observed selectivity. pku.edu.cn

For this compound, DFT studies are invaluable for understanding its unique reactivity. For instance, in an electrophilic addition reaction (e.g., with HBr), the initial attack of the electrophile (H+) would be compared at C2 and C3. Due to the powerful electron-withdrawing effect of the -CF3 group, the C3 position is more nucleophilic, leading to the formation of a more stable carbocation at C2, which is destabilized by the adjacent electron-withdrawing group. DFT calculations can quantify this energy difference.

Conversely, for a nucleophilic addition, DFT would confirm that the attack occurs at the electron-deficient C2 position. Studies on similar trifluoromethylalkenes have shown that such reactions proceed via a stepwise mechanism involving the formation of a stable intermediate. nih.gov DFT calculations can elucidate the energy barriers for each step, providing a complete kinetic and thermodynamic picture of the reaction. nih.gov

Representative DFT Data for a Hypothetical Reaction: Addition of a Nucleophile (Nu-)

SpeciesDescriptionRelative Free Energy (kcal/mol)
ReactantsThis compound + Nu-0.0
TS1Transition state for Nu attack at C2+15.5
IntermediateCarbanion intermediate after Nu addition-5.2
TS2Transition state for protonation+2.1
ProductFinal neutral product-20.7

Conformational Analysis and Energy Landscapes of this compound: Influence of the Trifluoromethyl Group and Alkene Geometry

The three-dimensional shape, or conformation, of a molecule plays a critical role in its physical properties and chemical reactivity. slideshare.net Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers to rotation around single bonds. upenn.eduscribd.com The collection of all possible conformations and the potential energy associated with them forms the potential energy surface, often referred to as the energy landscape. researchgate.netbiorxiv.org

For this compound, the key conformational degrees of freedom are the rotations around the C2-C3 and C3-C4 single bonds. The bulky and highly polar trifluoromethyl group exerts a significant steric and electronic influence on the preferred conformations. For the C2-C3 bond, rotation will be hindered by interactions between the -CF3 group and the propyl chain. The most stable conformer would likely place the large -CF3 group and the ethyl part of the propyl chain in an anti-periplanar arrangement to minimize steric repulsion.

The geometry of the alkene itself ((E) vs. (Z) isomer) is a critical factor. The relative stability of the E and Z isomers is determined by the steric clash between the substituents on the double bond. Computational studies can precisely calculate the energy difference between these isomers. The trifluoromethyl group's influence on alkene geometry is a subject of considerable research, as it can alter the thermodynamic preferences compared to non-fluorinated analogues. researchgate.netbeilstein-journals.org

The energy landscape of this compound would be a complex surface with multiple energy minima corresponding to different stable conformers of both the E and Z isomers. aps.org The valleys represent these stable states, while the peaks (saddle points) represent the transition states for interconversion. nih.gov Understanding this landscape is crucial for predicting which conformer is most likely to be present and participate in a chemical reaction.

Molecular Dynamics Simulations for Investigating Intermolecular Interactions, Solvation Effects, and Aggregation Behavior of this compound

While quantum calculations focus on the properties of a single molecule, molecular dynamics (MD) simulations model the behavior of a large ensemble of molecules over time. MD simulations solve Newton's equations of motion for every atom in the system, providing a "movie" of molecular motion that reveals information about bulk properties and intermolecular interactions.

For this compound, MD simulations would be instrumental in understanding how these molecules behave in a liquid state or in solution. Key insights include:

Intermolecular Interactions: The strong dipole moment created by the -CF3 group would lead to significant dipole-dipole interactions between molecules. MD simulations can quantify the strength and geometry of these interactions, showing how molecules orient themselves with respect to their neighbors.

Solvation Effects: By simulating this compound in different solvents (e.g., polar water vs. non-polar hexane), MD can reveal how solvent molecules arrange themselves around the solute. This "solvation shell" has a profound effect on reactivity and solubility. The hydrophobic alkyl chain and the polar fluorinated head would lead to complex and specific solvation structures.

Aggregation Behavior: In non-polar solvents, the dipole-dipole interactions might be strong enough to cause the molecules to self-assemble or aggregate. MD simulations can predict whether such aggregation occurs and determine the size and structure of the resulting clusters.

Structure-Reactivity Relationships: Predictive Models for this compound's Chemical Behavior and Selectivity in Reactions

Structure-reactivity relationships aim to correlate a molecule's structural or electronic features with its chemical reactivity. libretexts.org For this compound, computational chemistry provides a wealth of quantitative descriptors that can be used to build these relationships. These descriptors include:

HOMO and LUMO energies

Partial atomic charges

Dipole moment

Steric parameters

The most prominent structure-reactivity relationship for this molecule stems from the electron-withdrawing -CF3 group. This group deactivates the double bond towards electrophilic attack but strongly activates it for nucleophilic attack, particularly at the C2 position. nih.govmdpi.com This is a direct consequence of the lowered LUMO and the polarized electronic structure, as revealed by quantum chemical calculations.

Predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, use statistical methods and machine learning to create mathematical equations that link these computed descriptors to experimentally measured properties like reaction rates or equilibrium constants. polyu.edu.hkchemrxiv.orgorientjchem.org By training a model on a dataset of related fluorinated alkenes, it becomes possible to predict the reactivity and selectivity of new, unsynthesized compounds, accelerating the discovery process. arxiv.orgnih.gov

In Silico Screening and Design of Catalytic Systems for this compound Transformations

Many important chemical transformations, such as hydrogenation, hydroformylation, and cross-coupling, rely on metal catalysts. Discovering the optimal catalyst for a specific reaction can be a time-consuming and resource-intensive process. In silico (computational) screening and design offer a rational, efficient alternative to traditional trial-and-error experimentation. uib.no

The process involves using computational methods, primarily DFT, to evaluate the performance of potential catalysts for a reaction involving this compound. For example, to design a catalyst for a selective hydrogenation of the double bond, a researcher would:

Propose a plausible catalytic cycle, for instance, involving a rhodium or palladium complex. researchgate.net

Systematically vary the ligands attached to the metal center. Ligands play a crucial role in tuning the catalyst's electronic and steric properties.

For each catalyst-ligand combination, calculate the full energy profile of the catalytic cycle.

Identify the rate-determining step and the key transition states that control selectivity.

The most promising catalysts are those that exhibit the lowest energy barriers for the desired transformation and high barriers for potential side reactions. nih.gov

This computational pre-screening can quickly narrow down a vast library of potential catalysts to a small number of highly promising candidates for experimental validation, saving significant time and resources in the lab. nih.govnih.gov

Based on the conducted research, there is insufficient publicly available scientific literature to generate a detailed article on "this compound" that adheres to the specific structure and content requirements of the provided outline.

The search results did not yield specific research findings, data, or examples of "this compound" being used in the following contexts:

As a building block for the synthesis of fluorinated heterocycles or carbocycles.

As a precursor for bioisosteres or fluorinated scaffolds in medicinal chemistry research.

In the synthesis of agrochemical intermediates or scaffolds.

As a monomer in the development of high-performance fluoropolymers or specialty elastomers.

Data regarding its influence on polymer characteristics such as thermal stability, chemical resistance, optical properties, or dielectric constants.

A single patent mentions the compound as a potential component in stabilized fluoroolefin compositions for heat transfer applications, but this does not provide the necessary depth or scope of information required to address the detailed sections on advanced materials and chemical synthesis as requested.

Therefore, it is not possible to create a thorough, informative, and scientifically accurate article focused solely on "this compound" according to the specified instructions due to the lack of available data in the public domain.

Emerging Applications of 1,1,1 Trifluorohex 2 Ene in Advanced Materials and Chemical Synthesis

Development of Specialized Solvents and Functional Fluids Utilizing 1,1,1-trifluorohex-2-ene (B3042214) Derivatives and Oligomers

There is no publicly available research detailing the development of specialized solvents or functional fluids derived from this compound. The unique properties of fluorinated compounds, such as high thermal stability, chemical inertness, and low surface tension, make them attractive candidates for these applications. envirotech-europe.comenvirotechint.com Generally, fluorinated liquids are utilized as coolants, insulators, and lubricants in high-tech industries. dakenchem.com However, studies specifically focused on the synthesis and performance of derivatives and oligomers of this compound for these purposes have not been reported in the reviewed scientific literature.

While the oligomerization of various α-olefins is a well-established method for producing synthetic lubricants, specific studies on the oligomerization of this compound and the properties of the resulting oligomers as functional fluids are not available. mdpi.comresearchgate.netrsc.org

Applications in Advanced Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) Precursors (if applicable for fluorinated thin films)

There is no specific information available in the scientific literature regarding the use of This compound as a precursor for Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) of fluorinated thin films.

The selection of a suitable precursor is critical for the successful deposition of high-quality thin films. osti.govgoogle.com While various fluorinated compounds have been investigated as precursors for the deposition of metal fluorides and fluorocarbon polymers, research on the applicability of this compound in this context has not been published. researchgate.netresearchgate.netacs.org The thermal decomposition pathways and reactivity of this compound would need to be thoroughly investigated to determine its suitability as a CVD or ALD precursor.

Challenges, Future Directions, and Unexplored Frontiers in 1,1,1 Trifluorohex 2 Ene Research

Overcoming Regio- and Stereochemical Control Challenges in the Synthesis of 1,1,1-trifluorohex-2-ene (B3042214) and its Derivatives

A primary challenge in the synthesis and functionalization of this compound lies in achieving precise control over regioselectivity and stereoselectivity. The electronic properties of the trifluoromethyl group significantly influence the reactivity of the double bond, yet controlling the outcome of reactions remains a complex task. For instance, additions across the double bond can lead to multiple isomers, and achieving high selectivity for a single product is often difficult.

The development of synthetic methods that can selectively produce either the (E)- or (Z)-isomer of a substituted this compound derivative is a key objective. nih.govorganic-chemistry.org Many current methods for the trifluoromethylation of alkenes show a strong preference for the E-stereoisomer, which limits access to the full range of possible molecular geometries. organic-chemistry.orgnih.gov Furthermore, reactions at other positions of the molecule, such as the allylic carbon, require highly specific catalysts to prevent unwanted side reactions. Research into cascade reactions, where multiple bonds are formed in a specific sequence and spatial arrangement, is a promising avenue for addressing these challenges. researchgate.net The influence of fluorine on the conformational stability of cyclic derivatives, such as fluorinated pyrrolidines, highlights the profound stereochemical control exerted by the element, a principle that can be extended to acyclic systems like this compound. beilstein-journals.org

Table 1: Synthetic Challenges and Strategies for Regio- and Stereocontrol

ChallengeDescriptionPotential StrategyKey References
(E/Z) StereoselectivityControlling the geometry of the double bond in derivatives of this compound during functionalization reactions.Development of novel transition-metal catalysts or organocatalysts that can steer the reaction towards the desired isomer. Gold-catalyzed reactions have shown promise in controlling stereoselectivity. semanticscholar.org organic-chemistry.orgnih.govsemanticscholar.org
Regiocontrol in AdditionsDirecting incoming reagents to a specific carbon atom of the double bond or another position on the hexene backbone.Utilizing directing groups or exploiting the inherent electronic bias of the substrate with finely tuned reagents. nih.govrsc.org
Allylic FunctionalizationSelectively introducing functional groups at the C-4 position without reacting with the double bond.Employing catalysts that favor allylic C-H activation, potentially guided by the stereoelectronic effects of the CF3 group. nih.gov
Conformational ControlInfluencing the preferred 3D shape of flexible derivatives by strategic placement of fluorine atoms.Leveraging the gauche effect and other non-covalent interactions induced by fluorine to stabilize specific conformations. beilstein-journals.org beilstein-journals.org

Exploration of Novel Catalytic Systems (e.g., photocatalysis, electrocatalysis, biocatalysis) for Efficient and Sustainable this compound Functionalization

Modern synthetic chemistry is increasingly turning towards novel catalytic systems to drive reactions under milder, more sustainable conditions. For the functionalization of this compound, these approaches offer significant advantages over traditional methods that may require harsh reagents or high temperatures.

Photocatalysis has emerged as a powerful tool for generating radicals under mild conditions using visible light. organic-chemistry.orgnih.gov This technology enables a wide range of transformations, including trifluoromethylation, hydrotrifluoromethylation, and the introduction of various functional groups across the double bond of α-trifluoromethyl alkenes. chinesechemsoc.orgacs.orgrsc.orgcas.cn These reactions often proceed with high efficiency and selectivity, providing access to complex molecules from simple precursors. organic-chemistry.orgnih.gov

Electrocatalysis offers another sustainable approach, using electrical current to drive redox reactions. This method can circumvent the need for chemical oxidants or reductants, thereby reducing waste. Its application to this compound chemistry could enable novel C-H functionalization or coupling reactions.

Biocatalysis , the use of enzymes to catalyze chemical reactions, presents the ultimate in selectivity. biooekonomie.de While naturally occurring enzymes that handle organofluorine compounds are rare, directed evolution and protein engineering are creating new biocatalysts capable of performing specific transformations, such as asymmetric fluorination, with exceptional precision. nih.govchemrxiv.org Applying this to the this compound scaffold could unlock pathways to highly enantioenriched products that are inaccessible through traditional chemistry. acs.org

Table 2: Novel Catalytic Systems for this compound Functionalization

Catalytic SystemPrinciplePotential Application to this compoundKey References
PhotocatalysisUses visible light to generate reactive intermediates (e.g., radicals) under mild conditions.Difunctionalization, hydroalkylation, and trifluoromethyl-alkenylation across the C=C bond. nih.govrsc.org organic-chemistry.orgnih.govchinesechemsoc.orgacs.orgrsc.org
ElectrocatalysisUses electricity to drive chemical reactions, avoiding stoichiometric chemical redox agents.Oxidative or reductive coupling reactions; C-H functionalization of the propyl chain. nih.gov
BiocatalysisEmploys enzymes for highly selective and asymmetric transformations.Enantioselective epoxidation, dihydroxylation, or C-H fluorination to create chiral derivatives. chemrxiv.orgresearchgate.net biooekonomie.denih.govchemrxiv.orgacs.org

Unveiling New Mechanistic Pathways and Unforeseen Reactivity Modes of this compound under Non-Standard Conditions

Exploring the reactivity of this compound under non-standard conditions—such as high pressure, microwave irradiation, or mechanochemical grinding—can unveil novel mechanistic pathways and lead to unexpected products. The trifluoromethyl group can direct radical additions or participate in unique elimination pathways. nih.gov For instance, photocatalytic methods can generate radical intermediates that undergo facile β-fluoride elimination to form gem-difluoroalkenes, representing a chemodivergent pathway from the expected hydroalkylation product. nih.gov

Mechanistic studies are crucial for understanding and controlling these transformations. For example, in photocatalytic reactions, a single-electron transfer to a trifluoromethyl source generates a CF3 radical, which then adds to the alkene. chinesechemsoc.orgrsc.org The subsequent fate of the resulting alkyl radical intermediate determines the final product. Understanding the factors that govern these pathways is key to unlocking new synthetic possibilities. The unique solvent properties of hexafluoroisopropanol (HFIP) have been shown to enable novel reactivity by creating a hydrogen-bonding network that alters the selectivity of reactions involving anilines and trifluoromethyl reagents. rsc.org Applying similar unconventional conditions to this compound could lead to the discovery of unprecedented transformations.

Integration of this compound into Sustainable Chemical Processes and Methodologies (e.g., atom economy, solvent-free reactions)

The principles of green chemistry are essential for the future of chemical manufacturing. Integrating this compound into sustainable processes requires a focus on methodologies that maximize efficiency and minimize waste. wiley.com

Atom economy , a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a key metric. researchgate.net Reactions like catalytic additions and difunctionalizations are inherently more atom-economical than multi-step sequences that involve protecting groups or generate significant byproducts.

The development of solvent-free reactions or the use of bio-based solvents represents another important frontier. mdpi.com Mechanochemistry, where reactions are induced by mechanical force (grinding), can often be performed without any solvent, reducing both cost and environmental impact. chemrxiv.org Furthermore, designing processes that operate in continuous flow reactors rather than traditional batch setups can improve safety, efficiency, and scalability. google.com Recycling the fluorine source itself, for instance by using waste fluoropolymers as fluorinating agents, represents a significant step towards a closed-loop fluorine economy. chemrxiv.org

Table 3: Sustainable Approaches in this compound Chemistry

PrincipleMethodologyBenefitKey References
Atom EconomyCatalytic difunctionalization or cycloaddition reactions.Maximizes incorporation of reactant atoms into the product, minimizing waste. researchgate.netresearchgate.net
Reduced Solvent UseSolvent-free mechanochemistry or reactions in green solvents (e.g., bio-based solvents, supercritical CO2).Lowers environmental impact, reduces purification costs, and improves safety. mdpi.comchemrxiv.org
Process IntensificationTransitioning from batch to continuous flow processing using microreactors.Enhances heat and mass transfer, improves safety and control, and facilitates scalability. wiley.comgoogle.com
Waste ValorizationUsing waste PFAS materials as a fluorine source for synthesis.Creates a closed-loop system for fluorine and addresses the "forever chemicals" problem. chemrxiv.org

Advanced Predictive Modeling, Machine Learning, and High-Throughput Experimentation for Accelerating Discovery in this compound Chemistry

The traditional process of discovering and optimizing chemical reactions can be slow and resource-intensive. Advanced computational tools are revolutionizing this paradigm.

Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, identify optimal reaction conditions, and even suggest novel reaction pathways. vapourtec.comrsc.org For this compound, ML models could predict the regio- and stereoselectivity of a new reaction or identify the best catalyst from a large virtual library, significantly reducing the need for trial-and-error experimentation. acs.orgnih.gov

High-Throughput Experimentation (HTE) complements ML by rapidly performing hundreds of reactions in parallel under different conditions. The data generated by HTE can be used to train and validate ML models, creating a powerful cycle of prediction and experimentation that accelerates the discovery of new transformations for this compound. rsc.org Computational approaches like molecular dynamics and quantum mechanics can also provide deep mechanistic insights into enzymatic C-F bond functionalization, guiding the rational design of new biocatalysts. researchgate.net

Table 4: Role of Computational and Automated Tools

TechnologyFunctionImpact on this compound ResearchKey References
Machine Learning (ML)Predicts reaction outcomes, optimizes conditions, and identifies patterns in reactivity.Accelerates the discovery of new reactions and catalysts; reduces experimental workload. vapourtec.comacs.orgnih.gov
High-Throughput Experimentation (HTE)Performs a large number of experiments in parallel to rapidly screen conditions.Generates large, high-quality datasets for training ML models and for rapid process optimization. rsc.org
Computational Chemistry (DFT, MD)Models reaction mechanisms and transition states at the atomic level.Provides fundamental understanding of reactivity and selectivity, guiding rational catalyst and reaction design. researchgate.net acs.orgresearchgate.net

Exploration of Chiral Derivatization and Stereoselective Synthesis of this compound for Asymmetric Applications

Chirality is a fundamental property of many biologically active molecules, and the ability to synthesize single enantiomers is critical in drug discovery. Developing methods for the asymmetric synthesis of this compound derivatives is therefore a frontier of high importance.

This involves creating one or more stereocenters in the molecule with a high degree of enantiomeric excess. Strategies include the asymmetric hydrogenation of the double bond to create chiral centers at C-2 and C-3, or the stereoselective functionalization of the allylic position (C-4). This can be achieved using chiral catalysts, such as transition metal complexes with chiral ligands or chiral Brønsted acids. acs.orgrsc.org Nickel-hydride catalysis, for example, has been used for the hydroalkylation of fluoroalkenes to create two adjacent chiral centers with excellent stereoselectivity. acs.orgacs.org

Chiral derivatization is another key area, where a non-chiral derivative of this compound is reacted with a chiral reagent to produce diastereomers that can be separated. More advanced methods focus on catalytic, enantioselective reactions that directly produce the desired chiral molecule. The development of these methods will enable the synthesis of novel, enantioenriched building blocks for the pharmaceutical and agrochemical industries. mdpi.comresearchgate.net

Table 5: Strategies for Asymmetric Synthesis of this compound Derivatives

StrategyDescriptionExample TransformationKey References
Asymmetric HydrogenationAddition of H2 across the double bond using a chiral catalyst to produce an enantioenriched alkane.(2R, 3S)-1,1,1-trifluorohexane researchgate.netresearchgate.net
Catalytic Asymmetric HydroalkylationAddition of an alkyl group and a hydrogen atom across the double bond to create two new stereocenters.Chiral alkyl-substituted trifluorohexane derivatives. acs.orgacs.org
Allylic SubstitutionReplacing a group at the C-4 position with a new group in a stereocontrolled manner.(R)- or (S)-4-amino-1,1,1-trifluorohex-2-ene mdpi.com
Enantioselective EpoxidationFormation of a chiral epoxide across the double bond using a chiral oxidant or catalyst.(2R, 3R)- or (2S, 3S)-2,3-epoxy-1,1,1-trifluorohexane rsc.org

Concluding Remarks on the Academic Trajectory of 1,1,1 Trifluorohex 2 Ene Research

Synthesis of Key Academic Contributions and Discoveries Pertaining to 1,1,1-trifluorohex-2-ene (B3042214)

A thorough review of academic literature yielded no specific studies centered on the synthesis, characterization, or reactivity of this compound. While general methodologies for the preparation of trifluoromethyl alkenes exist, their direct application to and the specific outcomes for the synthesis of this compound are not documented. Key discoveries, such as unique chemical properties, reaction mechanisms, or spectroscopic data, are absent from the current body of scientific knowledge.

Holistic Perspective on the Ongoing Evolution and Future Outlook of this compound Chemistry in Academia

Given the absence of foundational research, the academic trajectory of this compound chemistry is currently undefined. The evolution of research in this area would first require the development of a reliable synthetic route to the compound and a thorough characterization of its fundamental properties. Future academic work could then potentially explore its reactivity in various chemical transformations and evaluate its potential applications. However, at present, the outlook for research specifically on this compound remains speculative until initial exploratory studies are undertaken and published within the academic community.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,1-trifluorohex-2-ene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves fluorination of alkene precursors using agents like HF or trifluoromethylation reagents. Key factors include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C to minimize side reactions), and catalysts such as Lewis acids (e.g., BF₃). For example, analogous trifluoromethylation reactions in fluorinated alkenes highlight the role of trifluoroacetic acid (TFA) in stabilizing intermediates . Yield optimization requires rigorous monitoring via gas chromatography (GC) to track byproducts like hexafluoro derivatives.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • ¹⁹F NMR : Critical for identifying CF₃ group environments (δ ~ -60 to -80 ppm). Splitting patterns reveal neighboring proton coupling.
  • GC-MS : Confirms molecular ion peaks (m/z 154 for C₆H₇F₃) and fragmentation pathways (e.g., loss of F· radicals).
  • IR Spectroscopy : Strong C-F stretches (1000–1300 cm⁻¹) and alkene C=C stretches (1650–1680 cm⁻¹).
    Cross-referencing with databases like PubChem or ECHA ensures accuracy .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis : TGA/DSC to assess decomposition thresholds (e.g., >150°C for trifluoroalkenes).
  • Light Sensitivity : UV-Vis spectroscopy to detect photodegradation (e.g., λmax shifts due to isomerization).
  • Moisture Control : Karl Fischer titration to quantify hydrolytic stability; trifluoro groups are generally hydrophobic but may react with strong bases.

Advanced Research Questions

Q. What computational methods explain the electronic effects of the trifluoromethyl group on reaction mechanisms?

  • Methodological Answer : Density functional theory (DFT) models (e.g., B3LYP/6-31G*) can map electron-withdrawing effects of CF₃ on alkene reactivity. For example, the group lowers LUMO energy, favoring nucleophilic attacks. Studies on analogous compounds show CF₃ increases regioselectivity in Diels-Alder reactions by 20–40% . Molecular dynamics simulations further predict solvent interactions in catalytic cycles.

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

  • Methodological Answer : Contradictions often arise from:

  • Experimental Variability : Differences in calorimetry setups (e.g., adiabatic vs. isothermal conditions).
  • Sample Purity : GC-MS or HPLC validation (≥98% purity) is essential; impurities like residual solvents skew ΔHf values.
    Triangulate data using multiple methods (e.g., combustion calorimetry and computational ΔG calculations) .

Q. What strategies mitigate side reactions during functionalization of this compound in polymer synthesis?

  • Methodological Answer :

  • Protecting Groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxylation).
  • Radical Inhibitors : Add TEMPO to suppress unintended chain reactions during free-radical polymerization.
  • Kinetic Monitoring : In-situ FTIR or Raman spectroscopy tracks reaction progress and identifies branching points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.